Ácido 3-(4,5-difenil-1H-imidazol-2-il)propanoico

Descripción general

Descripción

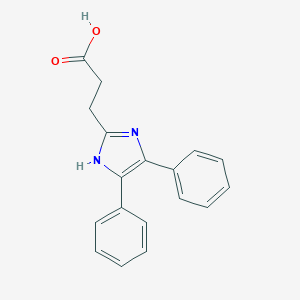

1H-Imidazole-2-propanoic acid, 4,5-diphenyl-, also known as 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-, is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de Humedad

El compuesto ha sido investigado por sus propiedades semiconductoras y utilizado como un material de detección activo para fabricar sensores de humedad de tipo superficial . El cambio en la capacitancia del dispositivo como función de la humedad relativa se midió a frecuencias aplicadas de 120 Hz y 1 kHz . El tiempo de respuesta del dispositivo fue de 22 s y el tiempo de recuperación del dispositivo fue de 54 s a frecuencias aplicadas de 120 Hz .

Síntesis de Polímeros Orgánicos Microporosos

El compuesto se ha utilizado en la síntesis de polímeros orgánicos microporosos funcionalizados con amida (Am-MOP) con una capacidad de CO2 de 40 mL/g a 195 K y 1 bar .

Mecanismo De Acción

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole is a core component of several natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that imidazole-based compounds have been investigated for use in humidity sensors , suggesting that environmental humidity could potentially influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

These interactions can influence biochemical reactions in significant ways

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

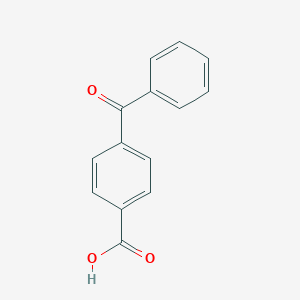

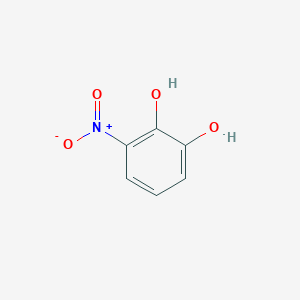

3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMCCVMGJODMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203725 | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55217-15-7 | |

| Record name | Oxaprozin imidazole analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055217157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN IMIDAZOLE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3M423H8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.